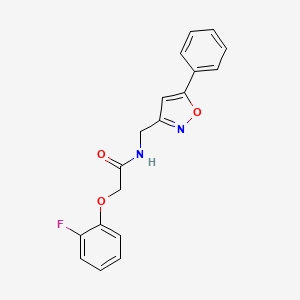
2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15FN2O3 and its molecular weight is 326.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, summarizing relevant research findings, case studies, and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-fluorophenol with isoxazole derivatives through acetamide formation. The structural characteristics include:
- Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.
- Isoxazole moiety : Known for its diverse pharmacological properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C16H16FN3O2 |
| Molecular Weight | 303.31 g/mol |
| Functional Groups | Acetamide, Fluorophenoxy, Isoxazole |
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study on related isoxazole derivatives demonstrated significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting that these effects may be mediated through interactions with benzodiazepine receptors .
Antitubercular Activity
The potential antitubercular activity of isoxazole derivatives has also been explored. A study synthesized various phenylisoxazole derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated promising antitubercular activity, with some compounds exhibiting IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Modifications to the isoxazole ring and fluorophenoxy group have been shown to significantly impact potency and selectivity against various biological targets.
Table 2: Summary of Biological Activities
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Anticonvulsant | Not specified | |
| Antitubercular | Low µM | |
| HDAC Inhibition | IC50 = 3–870 nM |
Case Study 1: Anticonvulsant Efficacy
A series of experiments were conducted to evaluate the anticonvulsant efficacy of compounds structurally related to this compound. In vivo studies demonstrated that these compounds effectively reduced seizure frequency in rodent models, indicating their potential as therapeutic agents for epilepsy.
Case Study 2: Antitubercular Screening
In another study, a library of isoxazole derivatives was screened for antitubercular activity. Compounds were tested against standard strains of M. tuberculosis, revealing several candidates with significant inhibitory effects. The findings suggest that further optimization could lead to the development of new antitubercular agents.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-15-8-4-5-9-16(15)23-12-18(22)20-11-14-10-17(24-21-14)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPRUUAJRZRPNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













